Cas no 21023-51-8 (2-(3-Methylbutoxy)benzoic acid)

2-(3-Methylbutoxy)benzoic acid structure
21023-51-8 structure
Product name:2-(3-Methylbutoxy)benzoic acid
CAS No:21023-51-8
MF:C12H16O3
Molecular Weight:208.25364
MDL:MFCD06800853
CID:1070073

2-(3-Methylbutoxy)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-Methylbutoxy)benzoic acid
    • 2-(isopentyloxy)benzoic acid
    • 2-Isopentyloxy-benzoesaeure
    • 2-isopentyloxy-benzoic acid
    • AGN-PC-013PGF
    • ARONIS023694
    • CTK6A8032
    • o-Isopentoxy benzoic acid
    • SBB079967
    • SureCN568543
    • MDL: MFCD06800853
    • インチ: InChI=1S/C12H16O3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
    • InChIKey: NOKOOVDPFRWHJN-UHFFFAOYSA-N
    • SMILES: CC(C)CCOC1=CC=CC=C1C(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5

2-(3-Methylbutoxy)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
058398-500mg
2-(3-Methylbutoxy)benzoic acid
21023-51-8
500mg
3233.0CNY 2021-07-05
TRC
M296438-10mg
2-(3-methylbutoxy)benzoic Acid
21023-51-8
10mg
$ 65.00 2022-06-04
Matrix Scientific
058398-1g
2-(3-Methylbutoxy)benzoic acid
21023-51-8
1g
$319.00 2023-09-10
TRC
M296438-5mg
2-(3-methylbutoxy)benzoic Acid
21023-51-8
5mg
$ 50.00 2022-06-04
TRC
M296438-50mg
2-(3-methylbutoxy)benzoic Acid
21023-51-8
50mg
$ 95.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
058398-500mg
2-(3-Methylbutoxy)benzoic acid
21023-51-8
500mg
3233CNY 2021-05-07
Matrix Scientific
058398-500mg
2-(3-Methylbutoxy)benzoic acid
21023-51-8
500mg
$199.00 2023-09-10
Crysdot LLC
CD12096798-1g
2-(Isopentyloxy)benzoic acid
21023-51-8 95+%
1g
$316 2024-07-24
Crysdot LLC
CD12096798-5g
2-(Isopentyloxy)benzoic acid
21023-51-8 95+%
5g
$896 2024-07-24

2-(3-Methylbutoxy)benzoic acid 関連文献

2-(3-Methylbutoxy)benzoic acidに関する追加情報

Introduction to 2-(3-Methylbutoxy)benzoic acid (CAS No. 21023-51-8)

2-(3-Methylbutoxy)benzoic acid, with the chemical formula C12H16O3, is a derivative of benzoic acid characterized by a 3-methylbutoxy side chain. This compound has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential applications. As a benzoic acid derivative, it inherits the pharmacological profile of its parent molecule while exhibiting distinct interactions with biological targets, making it a valuable candidate for further investigation.

The synthesis of 2-(3-Methylbutoxy)benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-methylbutanol under acidic conditions, followed by oxidation to yield the corresponding carboxylic acid. This synthetic route highlights the compound's accessibility and feasibility for large-scale production, which is crucial for both academic research and industrial applications. The presence of the methylbutoxy group introduces steric hindrance and hydrophobicity, which can modulate its solubility and metabolic stability, factors that are critical in drug design.

In recent years, 2-(3-Methylbutoxy)benzoic acid has been explored for its potential in various therapeutic areas. One of the most promising applications is in the development of anti-inflammatory agents. Studies have demonstrated that benzoic acid derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The 3-methylbutoxy substituent may enhance binding affinity to target proteins by optimizing the orientation of key pharmacophoric groups within the active site. Preliminary in vitro experiments suggest that this compound exhibits dose-dependent inhibition of COX-2, a finding that aligns with the growing interest in non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.

Additionally, research has indicated that 2-(3-Methylbutoxy)benzoic acid may possess antioxidant properties. The benzoic acid moiety is known to scavenge free radicals and reduce oxidative stress, which are implicated in numerous pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The methylbutoxy group could further enhance these effects by influencing electron distribution and reactivity. A study published in the Journal of Medicinal Chemistry reported that derivatives of benzoic acid with alkoxy side chains exhibit significant radical-scavenging activity, suggesting that 2-(3-Methylbutoxy)benzoic acid could be a promising candidate for therapeutic intervention.

The compound's structural features also make it an interesting candidate for use as an intermediate in the synthesis of more complex molecules. For instance, its carboxylic acid functionality allows for further derivatization via esterification or amidation, enabling the creation of prodrugs or conjugates with enhanced bioavailability or targeted delivery systems. This flexibility is particularly valuable in drug discovery pipelines where structural optimization is often required to achieve desired pharmacokinetic profiles.

From a biochemical perspective, 2-(3-Methylbutoxy)benzoic acid may interact with various biological pathways beyond its primary therapeutic targets. Its ability to cross cell membranes due to the hydrophobic nature of the methylbutoxy group suggests potential applications in drug delivery systems designed for intracellular targeting. Furthermore, its resemblance to naturally occurring phenolic compounds raises questions about possible interactions with enzymes such as cytochrome P450 (CYP450), which play a critical role in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing dosing regimens.

In conclusion, 2-(3-Methylbutoxy)benzoic acid (CAS No. 21023-51-8) represents a fascinating area of research with diverse potential applications. Its unique structural composition positions it as a versatile tool for pharmaceutical development, particularly in anti-inflammatory and antioxidant therapies. As research continues to uncover new biological targets and synthetic possibilities, this compound is likely to remain at the forefront of medicinal chemistry innovation.

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